3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Catalog No.
S588765
CAS No.
1046-56-6
M.F
C20H14N4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

CAS Number

1046-56-6

Product Name

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

IUPAC Name

5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H14N4/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-24-20(22-18)17-13-7-8-14-21-17/h1-14H

InChI Key

OTMYLOBWDNFTLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4

Synonyms

3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, PDPT

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4

Analytical Chemistry

  • PDT has been employed as a chromogenic extraction reagent in the spectrophotometric determination of iron in acidic solutions and environments. [] This method involves the formation of a colored complex between PDT and iron, which can be measured at a specific wavelength to determine the iron concentration.

Other Potential Applications

While research is ongoing, there are indications that PDT may hold promise in other scientific research areas:

  • Development of new materials: The unique structure and properties of PDT have led to its exploration in the development of new materials with potential applications in catalysis, sensors, and optics. [, ]

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound characterized by its unique triazine ring structure substituted with two phenyl groups and a pyridine group. The molecular formula for this compound is C20H14N4, and it has a molecular weight of 310.36 g/mol. It appears as a light yellow to orange powder or crystal and has a melting point between 189°C and 193°C . This compound is noted for its stability under room temperature conditions and is soluble in hot methanol .

The complexation between PDT and Fe(II) involves the donation of lone pairs from nitrogens in the triazine and pyridyl rings to the iron ion. This forms coordinate covalent bonds, resulting in the characteristic purple-colored complex []. This complexation makes PDT a chromogenic reagent, meaning the color change can be used for quantitative analysis of Fe(II) through spectrophotometry by measuring the absorbance at a specific wavelength [].

Research indicates that derivatives of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine possess significant biological activities. For instance, some analogs have demonstrated dual inhibitory effects on α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism and are potential targets for diabetes management . The structure-activity relationship studies suggest that modifications to the triazine scaffold can enhance biological efficacy.

The synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with carbonyl compounds followed by cyclization to form the triazine ring. Specific reaction conditions such as temperature and solvent choice can significantly influence yield and purity .

This compound has several applications across various fields:

  • Analytical Chemistry: It is utilized as a chromogenic-extraction reagent for the spectrophotometric determination of iron in acidic solutions .
  • Coordination Chemistry: The ability to form complexes with metal ions makes it useful in creating new materials with tailored properties.
  • Pharmaceuticals: Its biological activity positions it as a candidate for further development in drug discovery related to diabetes and potentially other metabolic disorders.

Studies on the interactions of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine with metal ions have revealed its capability to stabilize various metal complexes. These interactions not only enhance the solubility of metals but also modify their reactivity profiles. Molecular docking studies have also been employed to understand its binding interactions with biological targets .

Several compounds share structural similarities with 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
5,6-Diphenyl-1,2,4-triazineLacks pyridine substitutionKnown for its anti-cancer properties
3-(Pyridin-2-yl)-5,6-diphenyl-1,2,4-triazineSimilar structure but different pyridine positionExhibits enhanced biological activity
5-Aryl-1,2,4-triazinesVaries by aryl group substitutionDiverse biological activities depending on aryl group
3-(Benzothiazol-2-yl)-5,6-diphenyl-1,2,4-triazineContains a benzothiazole moietyPotentially higher antioxidant activity

The uniqueness of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine lies in its specific combination of phenyl and pyridine groups which contribute to its distinct chemical properties and biological activities compared to other triazine derivatives.

Reaction Pathways and Key Reagents

Several synthetic routes have been developed for the preparation of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT). The predominant method involves the condensation of 1,2-dicarbonyl compounds with appropriate amidrazones, which is particularly effective for creating the 1,2,4-triazine core structure. Specifically for PDT synthesis, the following pathways have been established:

Pathway A: Via 2-Cyanopyridine and Benzil
This two-step synthetic route begins with 2-cyanopyridine as the starting material:

  • Formation of pyridine-2-amidrazone: 2-Cyanopyridine reacts with hydrazine hydrate in ethanol at 0-40°C for 16 hours.
  • Cyclization reaction: The resulting amidrazone intermediate reacts with benzil (1,2-diphenylethane-1,2-dione) in tetrahydrofuran at 66°C for 16 hours to form the final triazine product.

Pathway B: Condensation Method
The condensation between 2-pyridine carbohydrazide and benzil in the presence of ammonium acetate and acetic acid:

  • Preparation of 2-pyridine carbohydrazide: This can be obtained by refluxing the corresponding methyl or ethyl ester with hydrazine in ethanol.
  • Condensation reaction: The hydrazide is then reacted with benzil in acidic conditions to afford the 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine.

A comparative analysis of key reagents used in these synthetic pathways is presented in Table 1.

Table 1: Comparative Analysis of Key Reagents in PDT Synthesis

Synthetic PathwayStarting MaterialsKey ReagentsSolventsConditions
Pathway A2-Cyanopyridine, BenzilHydrazine hydrateEthanol, THF0-40°C (16h), 66°C (16h)
Pathway B2-Pyridine carbohydrazide, BenzilAmmonium acetateAcetic acidReflux conditions
Modified Pathway2-CyanopyridineHydrazine (1-3 mol equivalent)Water30-70°C

Optimization of Reaction Conditions

The synthesis of PDT requires careful optimization of reaction conditions to maximize yield while minimizing side product formation. Several parameters have been identified as critical for reaction success:

Temperature Control
The reaction temperature significantly affects both the yield and purity of the final product. For the formation of the amidrazone intermediate, maintaining a temperature between 30-70°C is optimal for depressing the formation of tetrazine by-products. Higher temperatures can lead to unwanted side reactions and lower product purity.

Solvent Selection
Water has emerged as a preferred solvent for preparing both the amidrazone intermediate and the subsequent triazine formation, offering several advantages over conventional organic solvents:

  • Reduced tetrazine formation through dimerization of amidrazone compounds
  • Lower required excess of hydrazine reagent
  • Environmentally friendly approach with easier workup procedures

Reagent Stoichiometry
The molar ratio of hydrazine to cyano compound significantly impacts reaction outcomes. Research indicates that the optimal range is 1.0 to 3.0 mols of hydrazine per mol of cyano-containing compound, with 0.8 to 5.0 mols being acceptable. This represents a substantial improvement over traditional methods that required large excesses of hydrazine.

Time and Conversion Monitoring
Reaction time optimization is essential, with the formation of amidrazone typically requiring 16 hours at controlled temperature. The cyclization step with dicarbonyl compounds also requires careful monitoring to ensure complete conversion while preventing decomposition of the target product.

Intermediate and Precursor Analysis

The synthesis of PDT proceeds through several key intermediates, with the amidrazone compound being particularly significant. Understanding the chemistry of these intermediates is crucial for process development and yield optimization.

Pyridine-2-amidrazone
This critical intermediate forms when 2-cyanopyridine reacts with hydrazine. The reaction involves nucleophilic attack of hydrazine on the cyano group, followed by tautomerization to form the amidrazone structure. Several factors influence the stability and reactivity of this intermediate:

  • pH sensitivity: The amidrazone is most stable under slightly basic conditions
  • Dimerization tendency: Without proper temperature control, amidrazones can dimerize to form tetrazines
  • Oxidative sensitivity: Exposure to air can cause degradation of the intermediate

Analytical Characterization of Intermediates
Characterization techniques commonly employed for intermediate analysis include:

  • NMR spectroscopy (¹H and ¹³C) for structural confirmation
  • HPLC for purity determination
  • Mass spectrometry for molecular weight confirmation
  • IR spectroscopy for functional group identification

Precursor Selection and Quality
The quality of starting materials significantly impacts the overall synthetic success. For 2-cyanopyridine, common impurities that can affect subsequent reactions include:

  • Unreacted starting materials from its own synthesis
  • Partially hydrolyzed cyano groups
  • Oxidation products

Purification through recrystallization or distillation is often necessary to ensure optimal results in the subsequent PDT synthesis.

Scalability and Industrial Feasibility

Translating laboratory-scale synthesis to industrial production presents several challenges and opportunities for the manufacture of PDT and related compounds.

Process Intensification
Several modifications can enhance the industrial viability of PDT production:

  • Continuous flow processing for the amidrazone formation step
  • Improved heat transfer systems for temperature-sensitive reactions
  • Reduced solvent usage through higher concentration reactions
  • Recovery and recycling of excess hydrazine

Safety Considerations
Industrial-scale synthesis must address several safety concerns:

  • Handling of hydrazine, which is toxic and potentially explosive
  • Exothermic nature of the condensation reaction
  • Potential for gas evolution during certain synthetic steps
  • Proper disposal or recycling of waste streams

Economic Analysis
The economic feasibility of large-scale PDT production depends on several factors:

  • Cost of starting materials: 2-cyanopyridine and benzil are commercially available but moderately expensive
  • Process efficiency: Optimized conditions can reduce energy consumption and waste generation
  • Equipment requirements: Standard chemical processing equipment is generally sufficient
  • Market demand: Applications in analytical chemistry and potential pharmaceutical uses drive demand

Water-Based Processing Advantages
The use of water as a reaction medium offers significant advantages for industrial-scale production:

  • Reduced environmental impact
  • Lower costs associated with solvent procurement and disposal
  • Enhanced safety profile
  • Simplified regulatory compliance
  • Reduced hydrazine requirements, improving process economics

XLogP3

3.1

Melting Point

192.0 °C

UNII

Z9WP0M1OQU

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1046-56-6

Wikipedia

1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)-

General Manufacturing Information

1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)-: ACTIVE

Dates

Modify: 2023-08-15

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